molecular formula C27H30N2O3 B13395713 Tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate

Tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate

Cat. No.: B13395713
M. Wt: 430.5 g/mol
InChI Key: IKBJPGWJMCFUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn(Trt)-OtBu, also known as N-gamma-Trityl-L-asparagine tert-butyl ester, is a derivative of the amino acid asparagine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn(Trt)-OtBu typically involves the protection of the amino and carboxyl groups of asparagine. The trityl group (Trt) is used to protect the amino group, while the tert-butyl ester (OtBu) protects the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, such as Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Industrial Production Methods

In industrial settings, the production of H-Asn(Trt)-OtBu involves large-scale peptide synthesis reactors. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of protective groups under controlled conditions to yield the desired peptide.

Chemical Reactions Analysis

Types of Reactions

H-Asn(Trt)-OtBu undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the trityl and tert-butyl ester groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl ester groups.

    Coupling: Reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure, free from protective groups.

Scientific Research Applications

H-Asn(Trt)-OtBu is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in peptide synthesis, it allows for the creation of complex peptides and proteins.

    Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: Plays a role in the synthesis of therapeutic peptides and proteins, including those used in cancer treatment and immunotherapy.

    Industry: Utilized in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of H-Asn(Trt)-OtBu involves the protection of the amino and carboxyl groups of asparagine, allowing for selective reactions at other sites. The trityl group stabilizes the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed under acidic conditions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    H-Asn(Trt)-OH: Similar to H-Asn(Trt)-OtBu but lacks the tert-butyl ester group.

    H-Asn(Trt)-2-ClTrt resin: A resin-bound form used in solid-phase peptide synthesis.

Uniqueness

H-Asn(Trt)-OtBu is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate

InChI

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30)

InChI Key

IKBJPGWJMCFUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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